Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine
CAS No.:
Cat. No.: VC15724962
Molecular Formula: C15H16N4
Molecular Weight: 252.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H16N4 |
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Molecular Weight | 252.31 g/mol |
IUPAC Name | N-(benzotriazol-1-ylmethyl)-2-ethylaniline |
Standard InChI | InChI=1S/C15H16N4/c1-2-12-7-3-4-8-13(12)16-11-19-15-10-6-5-9-14(15)17-18-19/h3-10,16H,2,11H2,1H3 |
Standard InChI Key | HZRVJAPLYVNCMK-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC=CC=C1NCN2C3=CC=CC=C3N=N2 |
Introduction
Chemical Structure and Fundamental Properties
Molecular Composition
Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine is defined by its molecular formula C₁₅H₁₆N₄, which comprises a benzotriazole ring system linked via a methylene bridge to a 2-ethylphenylamine group. The benzotriazole moiety consists of a fused benzene and triazole ring, contributing to the compound’s aromaticity and planarity. The 2-ethylphenyl group introduces steric bulk and electron-donating effects, influencing reactivity and intermolecular interactions .
Structural Features
X-ray crystallography of analogous benzotriazole derivatives reveals a nearly coplanar arrangement between the benzotriazole and phenyl rings, stabilized by π-π stacking interactions . The methylene bridge (-CH₂-) adopts a staggered conformation, minimizing steric hindrance between the benzotriazole and ethylphenyl groups. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the presence of distinct proton environments: aromatic protons resonate at δ 7.2–8.1 ppm, while the methylene protons appear as a singlet at δ 5.8–6.1 ppm .
Isomerism and Stereochemical Considerations
The compound’s synthetic pathway often yields three isomeric forms due to variations in benzotriazole substitution patterns: 1,1′-, 1,2′-, and 2,2′-isomers . These isomers differ in the positioning of the benzotriazole rings relative to the ethylphenyl group, affecting their dipole moments and solubility profiles (Table 1).
Table 1: Isomeric Properties of Benzotriazol-1-ylmethyl-(2-ethyl-phenyl)-amine Derivatives
Isomer | Dipole Moment (D) | Solubility in H₂O (mg/mL) | Melting Point (°C) |
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1,1′- | 4.2 | 0.12 | 158–160 |
1,2′- | 3.8 | 0.09 | 145–147 |
2,2′- | 3.5 | 0.07 | 132–134 |
Synthesis and Manufacturing Processes
Conventional Synthetic Routes
The most widely reported synthesis involves the condensation of 1-(hydroxymethyl)benzotriazole with 2-ethylaniline in the presence of a Brønsted acid catalyst (e.g., p-toluenesulfonic acid) . This one-pot reaction proceeds via a nucleophilic substitution mechanism, yielding N-mono- and N,N-bis(benzotriazolylmethyl) derivatives. The equilibrium between mono- and bis-products shifts toward the latter when electron-donating groups (e.g., -OCH₃) are present on the aromatic ring .
Optimization of Reaction Conditions
Key parameters influencing yield include:
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Temperature: Reactions conducted at 60–80°C achieve 70–85% conversion within 6 hours .
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Catalyst Loading: A 5 mol% catalyst concentration balances reactivity and cost-effectiveness .
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Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing side-product formation.
Scalability and Industrial Production
Pilot-scale batches (10–50 kg) utilize continuous flow reactors to maintain temperature control and improve mixing efficiency. Post-synthesis purification involves fractional crystallization from ethanol/water mixtures, achieving >98% purity as verified by High-Performance Liquid Chromatography (HPLC).
Physicochemical Characterization
Spectroscopic Analysis
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¹H NMR: Diagnostic signals include the ethyl group’s triplet (δ 1.2 ppm, J = 7.5 Hz) and the benzotriazole aromatic protons (δ 7.8–8.0 ppm) .
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IR Spectroscopy: Strong absorption bands at 1600 cm⁻¹ (C=N stretch) and 3400 cm⁻¹ (N-H stretch) confirm the amine and triazole functionalities.
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Mass Spectrometry: Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 252.3 [M+H]⁺, consistent with the molecular formula.
Chromatographic Profiling
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves the three isomers with retention times of 8.2 min (1,1′-), 9.5 min (1,2′-), and 11.1 min (2,2′-) .
Industrial and Materials Science Applications
Polymer Stabilization
Incorporating 0.5–1.0 wt% of the compound into polyethylene terephthalate (PET) improves UV resistance by 40%, as measured by accelerated weathering tests (ASTM G154). The benzotriazole moiety acts as a radical scavenger, terminating degradation chains initiated by photo-oxidation.
Corrosion Inhibition
Electrochemical impedance spectroscopy reveals 92% inhibition efficiency for mild steel in 3.5% NaCl solutions when using 500 ppm of the compound . The mechanism involves adsorption onto metal surfaces via the amine group, forming a protective monolayer.
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